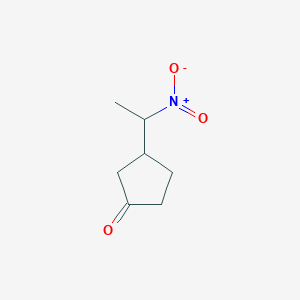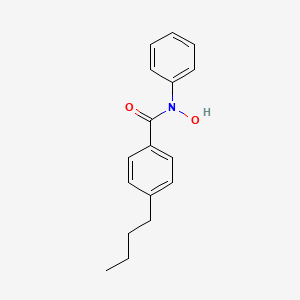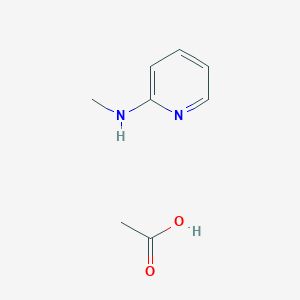
N-Benzyl-N-phenylmethaniminium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Benzyl-N-phenylmethaniminium is a chemical compound with the molecular formula C14H14N It is known for its unique structure, which includes a benzyl group and a phenylmethaniminium group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
N-Benzyl-N-phenylmethaniminium can be synthesized through several methods. One common approach involves the reaction of benzylamine with benzaldehyde under acidic conditions. The reaction typically proceeds as follows:
Benzylamine and Benzaldehyde Reaction: Benzylamine reacts with benzaldehyde in the presence of an acid catalyst to form this compound.
Reaction Conditions: The reaction is usually carried out at room temperature with a suitable solvent such as ethanol or methanol. The acid catalyst can be hydrochloric acid or sulfuric acid.
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. These methods often include continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
N-Benzyl-N-phenylmethaniminium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or other oxidation products.
Reduction: Reduction reactions can convert this compound to amines or other reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation Reagents: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction Reagents: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution Reagents: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imines, while reduction can produce amines.
Aplicaciones Científicas De Investigación
N-Benzyl-N-phenylmethaniminium has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of N-Benzyl-N-phenylmethaniminium involves its interaction with specific molecular targets. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
N-Benzyl-N-phenylmethaniminium can be compared with other similar compounds, such as:
Benzylamine: A simpler compound with a similar benzyl group.
Phenylmethanimine: Another related compound with a similar structure.
N-Benzyl-2-phenylethylamine: A compound with additional ethyl groups.
These compounds share some structural similarities but differ in their reactivity and applications. This compound is unique due to its specific combination of functional groups and resulting properties.
Conclusion
This compound is a versatile compound with significant potential in various fields of research and industry. Its unique structure and reactivity make it a valuable intermediate in organic synthesis and a subject of ongoing scientific investigation.
Propiedades
Número CAS |
138143-17-6 |
|---|---|
Fórmula molecular |
C14H14N+ |
Peso molecular |
196.27 g/mol |
Nombre IUPAC |
benzyl-methylidene-phenylazanium |
InChI |
InChI=1S/C14H14N/c1-15(14-10-6-3-7-11-14)12-13-8-4-2-5-9-13/h2-11H,1,12H2/q+1 |
Clave InChI |
HSVZUVQFRNDHTE-UHFFFAOYSA-N |
SMILES canónico |
C=[N+](CC1=CC=CC=C1)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2-Ethyl-3-[(2-oxopropylidene)amino]quinazolin-4(3H)-one](/img/structure/B14279045.png)


![Benzene, 1-[4-(1,1-dimethylethyl)-1-cyclohexen-1-yl]-2-iodo-](/img/structure/B14279050.png)
![Methyl 3-[4-(decyloxy)benzamido]-4-methoxybenzoate](/img/structure/B14279056.png)





